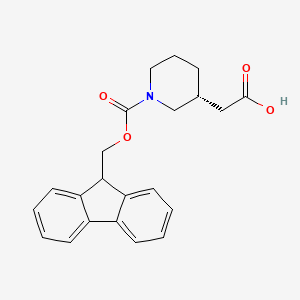
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and flavor analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and applications, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and reductive amination processes. For instance, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines involves a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized through reductive amination . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a methoxypyrazin moiety and a pyrrolidine ring in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and mass spectroscopy . X-ray crystallographic analysis has also been employed to unambiguously establish the structures of certain compounds . These techniques would be essential in confirming the molecular structure of "1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one" after its synthesis.
Chemical Reactions Analysis
The papers discuss the reactivity of similar compounds in the context of their biological activity. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones exhibit selective inhibitory activity against monoamine oxidase type A . The presence of a pyrrolidine ring in the compound of interest suggests that it may also interact with biological targets, potentially through similar mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and flavor profile, are important for their practical applications. For instance, dimethyl methoxypyrazines have been analyzed for their role as flavor compounds and their behavior in gas chromatography . The compound "1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one" may also possess unique flavor properties or pharmaceutical potential, which would be influenced by its physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Synthesis and Antihypertensive Effects : A series of pyrrolidine derivatives, including those with methoxypyrazin moieties, were synthesized and evaluated for their antiarrhythmic and antihypertensive activities. Compounds in this category demonstrated significant pharmacological effects, which were hypothesized to be related to their alpha-adrenolytic properties (Malawska et al., 2002).
Chemical Synthesis and Characterization
- Novel Heterocyclic Systems : Research on the synthesis of novel annulated products from aminonaphthyridinones has led to the creation of new heterocyclic systems, including compounds with methoxypyrazin groups. These compounds demonstrated typical pyrrole-type reactivity (Deady & Devine, 2006).
- X-ray Powder Diffraction : X-ray powder diffraction data for compounds with methoxypyrazin and pyrrolidine structures have been reported, contributing to the understanding of their crystalline structure and potential applications in synthesis, particularly in the context of anticoagulant drugs (Wang et al., 2017).
Bioorganic and Medicinal Chemistry
- Monoamine Oxidase Inhibitors : Compounds including pyrrolidinyl and methoxypyrazinyl moieties have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors. These compounds displayed significant inhibitory activity, particularly against the MAO-A isoform, indicating potential use in treating conditions like depression (Mai et al., 2002).
Agricultural and Food Chemistry
- Insecticidal Activity : Pyridine derivatives, including those with methoxypyrazin components, have been synthesized and tested for their toxicity against agricultural pests like the cowpea aphid. Some of these compounds demonstrated significant insecticidal activity, presenting a potential avenue for pest control (Bakhite et al., 2014).
Analytical and Bioanalytical Chemistry
- Flavor Compound Analysis : Methoxypyrazines, including dimethyl-substituted variants, are potent flavor compounds. Their analysis is critical in complex matrices like wine, contributing to the understanding of flavor profiles and off-flavors in food and beverages (Slabizki et al., 2014).
Propriétés
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-10-13-22(14-16)17(23)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLFQIEPPQGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

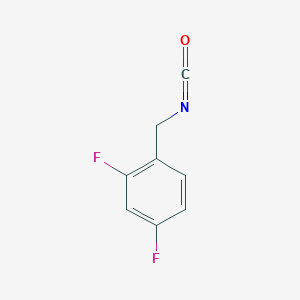
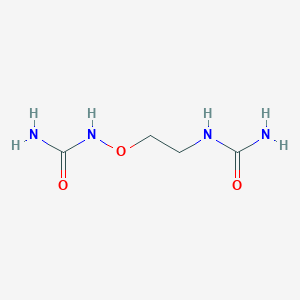
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)
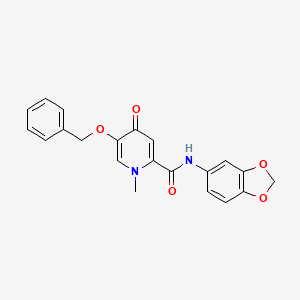
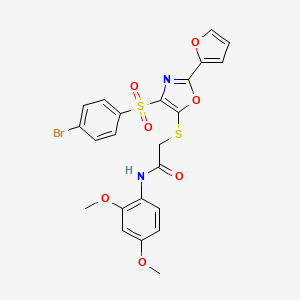
![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)
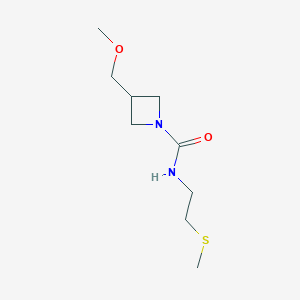

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)
